N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide is a complex organic compound that features a bifuran moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide typically involves the coupling of a bifuran derivative with a benzamide precursor. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings under mild conditions . The reaction generally employs coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized for time, solvent, and substrate amounts to achieve high yields .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced coupling reagents can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-based carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzamide structure.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furan-2,5-dicarboxylic acid derivatives, while reduction of the benzamide can produce the corresponding amine.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of high-performance materials, such as bioplastics and electronic components.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the benzamide structure can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Poly(butylene furanoate): A bio-based polymer derived from furfural, known for its high thermal stability and mechanical strength.
Poly(butylene bifuranoate): Another bio-based polymer with similar properties but enhanced UV absorbance and oxygen barrier capabilities.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide is unique due to its combination of a bifuran moiety with a fluorinated benzamide structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
3-fluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4/c1-21-14-6-4-11(9-13(14)18)17(20)19-10-12-5-7-16(23-12)15-3-2-8-22-15/h2-9H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBISBFWVDWONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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